2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Description

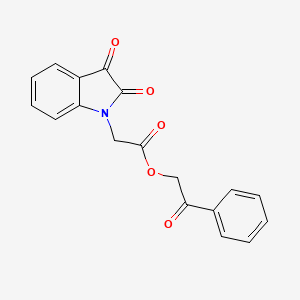

Chemical Structure and Key Features: The compound 2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate features a 2,3-dioxoindole core linked via an acetoxy group to a phenylethyl substituent.

Properties

Molecular Formula |

C18H13NO5 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

phenacyl 2-(2,3-dioxoindol-1-yl)acetate |

InChI |

InChI=1S/C18H13NO5/c20-15(12-6-2-1-3-7-12)11-24-16(21)10-19-14-9-5-4-8-13(14)17(22)18(19)23/h1-9H,10-11H2 |

InChI Key |

YALGZZHKCHBKPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Isatin with Phenacyl Chloroacetate

Reaction Overview

This method involves the direct alkylation of isatin (1H-indole-2,3-dione) using phenacyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution at the indole nitrogen, forming the target ester.

Procedure

- Reagents : Isatin (1.5 g, 10.18 mmol), phenacyl chloroacetate (1.2 equivalents), potassium carbonate (1.4 g, 10.18 mmol), acetone (50 mL).

- Conditions : Stir at room temperature for 5–8 hours under nitrogen.

- Workup : Filter, concentrate under reduced pressure, and recrystallize from acetone-hexane.

Key Observations

Hydrolysis-Esterification of Ethyl (2,3-Dioxoindol-1-yl)Acetate

Reaction Overview

This two-step protocol involves hydrolyzing the ethyl ester intermediate to the carboxylic acid, followed by esterification with phenacyl alcohol.

Step 1: Hydrolysis of Ethyl Ester

- Reagents : Ethyl (2,3-dioxoindol-1-yl)acetate (1.0 g, 4.3 mmol), NaOH (2.0 M, 10 mL), ethanol (15 mL).

- Conditions : Reflux for 3 hours.

- Product : (2,3-Dioxoindol-1-yl)acetic acid (yield: 85–90%).

Step 2: Esterification with Phenacyl Alcohol

- Reagents : Carboxylic acid (0.8 g, 3.7 mmol), phenacyl alcohol (0.5 g, 3.7 mmol), DCC (0.9 g, 4.4 mmol), DMAP (catalytic).

- Conditions : Stir in dichloromethane at 0°C → room temperature for 12 hours.

- Workup : Filter, concentrate, and purify via column chromatography.

Key Observations

Transesterification of Ethyl Ester with Phenacyl Alcohol

Reaction Overview

The ethyl ester undergoes transesterification with phenacyl alcohol under acidic catalysis.

Procedure

- Reagents : Ethyl (2,3-dioxoindol-1-yl)acetate (1.0 g, 4.3 mmol), phenacyl alcohol (0.6 g, 4.3 mmol), p-toluenesulfonic acid (0.1 g), toluene (20 mL).

- Conditions : Reflux with a Dean-Stark trap for 6–8 hours.

- Workup : Wash with NaHCO$$_3$$, dry, and concentrate.

Key Observations

Condensation with Acetophenone Derivatives

Reaction Overview

Inspired by naphthoquinone syntheses, this method employs acetophenone enolate to form the phenacyl moiety.

Procedure

- Reagents : Isatin (1.5 g, 10.18 mmol), acetophenone (1.2 g, 10.18 mmol), sodium ethoxide (0.23 g, 10 mmol), ethanol (30 mL).

- Conditions : Reflux for 12 hours.

- Workup : Acidify with HCl, extract with ethyl acetate, and recrystallize.

Key Observations

- Yield : ~40–50% due to competing side reactions.

- Limitation : Requires optimization for indole systems.

Comparative Analysis of Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield 2,3-dioxoindole-1-acetic acid and phenacyl alcohol:

-

Conditions : Reflux with HCl (2M) or NaOH (5%).

-

Applications : Hydrolysis products serve as intermediates for bioactive molecules .

Nucleophilic Substitution

The phenacyl acetate moiety participates in nucleophilic substitution at the α-carbon. For example:

-

Reagents : Primary/secondary amines (e.g., methylamine, aniline).

-

Outcome : Substituted acetamides with retained indole-dione activity .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under thermal or catalytic conditions. For instance, heating in toluene with p-TsOH yields a spiro-indole-pyrrolidine derivative:

Redox Reactions

The indole-dione system undergoes reduction with NaBH₄ to produce dihydroindole derivatives, while oxidation with H₂O₂/Fe³⁺ yields quinone-like structures:

Comparative Reactivity with Analogues

The compound’s dual functionality distinguishes it from structurally related molecules:

| Compound | Reactivity Profile | Unique Features |

|---|---|---|

| 2-Oxoindole | Limited to indole-specific reactions (e.g., electrophilic substitution) | Lacks ester functionality |

| Phenacyl acetate | Ester hydrolysis dominates; no indole interactions | Simpler reactivity |

| Target Compound | Combines ester hydrolysis, indole redox, and cyclization | Dual reactivity enhances synthetic utility |

Scientific Research Applications

It appears the query is for information on the applications of the chemical compound "2-oxo-2-phenylethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate".

Based on the search results, here's what is known about the compound and related research areas:

Basic Information

- Compound Name: this compound

- Compound ID: Y511-2295

- Molecular Formula: C18 H13 N O5

- Molecular Weight: 323.3

Properties

Potential Applications and Related Research

- Antitumor Activity: Research indicates that 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit antitumor activity, particularly against solid tumors like colon and lung tumors . While not the exact compound queried, the structural similarity suggests potential applications in this area. Colo-rectal tumors, which are often resistant to available chemotherapies, could be a target for such compounds .

- General Anti-Cancer Potential: Several research efforts focus on synthesizing compounds with potential anti-cancer properties . For example, 1,3,4-Oxadiazoles derivatives have been synthesized and investigated for their in vitro cytotoxic efficacy against the LN229 Glioblastoma cell line .

- Related Compounds: Other 2-oxo-2-phenylethyl derivatives are also being explored. For instance, 2-oxo-2-phenylethyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is listed as a screening compound in various libraries, including a CORONAVIRUS library .

- Pyran Derivatives: Some studies explore pyran derivatives with a 2-oxo-2-phenylethyl group, showing their synthesis and characteristics . These compounds have potential applications in various research fields .

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

*Estimated based on structural analogs.

Functional Group Analysis

- Dioxoindole Core: The 2,3-dioxo group in the target compound and analogs (e.g., ) enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors. This contrasts with mono-oxo or hydroxyindole derivatives (e.g., ), which exhibit reduced reactivity .

- Ester Substituents: Phenylethyl Ester (Target): Lipophilic, likely improving membrane permeability but reducing aqueous solubility compared to methyl/ethyl esters () .

- Fluoro and Nitro Groups : Fluorination () increases metabolic stability and bioavailability, while nitro groups () may act as electron-withdrawing moieties, influencing redox properties in pro-drug activation .

Q & A

Q. Table 1. Spectroscopic Signatures of Key Functional Groups

| Functional Group | FT-IR (cm⁻¹) | ¹H NMR (ppm) |

|---|---|---|

| Indole C=O | 1700–1720 | - |

| Acetate C=O | 1730–1750 | - |

| Aromatic protons | - | 7.2–8.1 |

Q. Table 2. Computational Parameters for DFT Studies

| Parameter | Value |

|---|---|

| Basis Set | 6-311++G(d,p) |

| Solvent Model | PCM (acetic acid) |

| Convergence Threshold | 10⁻⁶ Hartree/Bohr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.